molecular formula C8H13NO2 B13186998 1-(Morpholin-3-yl)but-3-en-2-one

1-(Morpholin-3-yl)but-3-en-2-one

Cat. No.: B13186998
M. Wt: 155.19 g/mol
InChI Key: KDJMZEVMGWFZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Morpholin-3-yl)but-3-en-2-one is an α,β-unsaturated ketone featuring a morpholine ring substituted at the β-position of the enone system. This compound combines the reactivity of conjugated carbonyl systems with the electron-rich morpholine heterocycle, making it a candidate for applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-morpholin-3-ylbut-3-en-2-one

InChI

InChI=1S/C8H13NO2/c1-2-8(10)5-7-6-11-4-3-9-7/h2,7,9H,1,3-6H2

InChI Key

KDJMZEVMGWFZOM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CC1COCCN1

Origin of Product

United States

Biological Activity

1-(Morpholin-3-yl)but-3-en-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

1-(Morpholin-3-yl)but-3-en-2-one features a morpholine ring, which is known for enhancing the pharmacological properties of various compounds. The synthesis typically involves the reaction of morpholine with appropriate precursors to form the desired enone structure. For example, derivatives of this compound have been synthesized and evaluated for their biological activities, demonstrating varied efficacy against different cellular targets.

Antitumor Activity

Research has shown that compounds containing the morpholine moiety exhibit significant antitumor activity. A study focusing on similar derivatives reported that compounds with morpholine showed promising results against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 1.89 μM against prostate cancer cell lines, indicating potent cytotoxic effects .

Table 1: Antitumor Activity of Morpholine Derivatives

Compound NameCell LineIC50 (μM)Reference
1-(Morpholin-3-yl)but-3-en-2-oneMCF-7 (breast cancer)2.77
Morpholine derivative XProstate cancer1.89
Morpholine derivative YHepa1c1c7>25

Antimicrobial Activity

The antimicrobial potential of morpholine-containing compounds has also been explored. Compounds similar to 1-(Morpholin-3-yl)but-3-en-2-one exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Table 2: Antimicrobial Activity

Compound NamePathogenMIC (μg/mL)Reference
Morpholine derivative AMRSA0.5
Morpholine derivative BVRE1

The biological activity of 1-(Morpholin-3-yl)but-3-en-2-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO), which is crucial in neurodegenerative diseases .
  • Induction of Apoptosis : Many morpholine derivatives induce apoptosis in cancer cells, leading to reduced cell viability and proliferation .
  • Targeting Specific Cell Signaling Pathways : The presence of the morpholine group can enhance interactions with cellular receptors or enzymes involved in critical signaling pathways.

Case Studies

A notable case study investigated the effects of a series of morpholine derivatives on MCF-7 breast cancer cells. The study revealed that these compounds significantly reduced cell viability compared to standard treatments like Tamoxifen, highlighting their potential as alternative therapeutic agents .

Another study focused on the synthesis and evaluation of a new morpholino compound that demonstrated strong inhibition against MAO-B, with an IC50 value of 21 nM, showcasing its potential for treating neurodegenerative disorders like Parkinson's disease .

Comparison with Similar Compounds

1-(Morpholin-3-yl)but-3-yn-2-one

  • Structure : Differs by having a triple bond (but-3-yn-2-one) instead of a double bond (but-3-en-2-one).
  • Molecular Formula: C₈H₁₁NO₂ (MW: 153.18 g/mol) .
  • Key Differences: The triple bond in the ynone increases electrophilicity at the β-carbon, enhancing reactivity toward nucleophilic additions compared to the enone. Reduced steric hindrance due to linear geometry of the triple bond.
  • Applications : Likely used in click chemistry or as a precursor for heterocyclic synthesis.

1-(Morpholin-3-yl)propan-1-one

  • Structure: Shorter carbon chain (propanone) with morpholine at position 3.
  • Molecular Formula: C₇H₁₃NO₂ (MW: 143.18 g/mol) .
  • Key Differences :
    • Absence of conjugated double bond reduces susceptibility to Michael additions.
    • Lower molecular weight may improve solubility in polar solvents.
  • Applications : Intermediate in pharmaceutical synthesis due to its compact structure.

1-(Morpholin-3-yl)propan-2-one Hydrochloride

  • Structure : Propan-2-one derivative with a morpholine substituent and hydrochloride salt.
  • Molecular Formula: C₇H₁₄ClNO₂ (MW: 179.65 g/mol) .
  • Key Differences: Salt formation enhances crystallinity and stability. The ketone at position 2 alters electronic distribution compared to position 3 in the enone.
  • Applications: Potential use in salt-based drug formulations or as a crystallography standard.

α,β-Unsaturated Ketones (e.g., (3E)-4-Phenylbut-3-en-2-one)

  • Structure: Lacks the morpholine ring but shares the conjugated enone system .
  • Molecular Formula : C₁₀H₁₀O (MW: 146.19 g/mol).
  • Key Differences: The absence of morpholine reduces electron-donating effects, increasing electrophilicity of the α,β-unsaturated system.
  • Applications : Widely used in chalcone synthesis and as enzyme substrates.

Methylmorphenate (2-(Morpholin-3-yl)-2-phenylacetate)

  • Structure : Morpholine ring attached to a phenylacetate ester .
  • Key Differences :
    • Ester functional group instead of a ketone, altering reactivity toward hydrolysis.
    • Reported as a psychoactive substance, highlighting the role of morpholine in CNS-active compounds .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications
1-(Morpholin-3-yl)but-3-en-2-one C₈H₁₁NO₂* ~153.18* α,β-unsaturated ketone, morpholine Organic synthesis, potential bioactive compound
1-(Morpholin-3-yl)but-3-yn-2-one C₈H₁₁NO₂ 153.18 α,β-unsaturated ynone, morpholine Click chemistry, electrophilic additions
1-(Morpholin-3-yl)propan-1-one C₇H₁₃NO₂ 143.18 Ketone, morpholine Pharmaceutical intermediate
(3E)-4-Phenylbut-3-en-2-one C₁₀H₁₀O 146.19 α,β-unsaturated ketone Bioreduction studies, chalcone derivatives
Methylmorphenate C₁₃H₁₇NO₃ 247.28 Ester, morpholine, phenyl Psychoactive substance

*Estimated based on structural analogy.

Research Findings and Implications

  • Reactivity: The morpholine ring in 1-(Morpholin-3-yl)but-3-en-2-one likely donates electron density to the enone system, moderating its electrophilicity compared to non-heterocyclic analogs like 4-phenylbut-3-en-2-one .
  • Synthetic Utility: The ynone analog (but-3-yn-2-one) may serve as a more reactive synthon in cycloaddition reactions compared to the enone .

Q & A

Q. What are the key considerations for synthesizing 1-(Morpholin-3-yl)but-3-en-2-one enantioselectively?

Enantioselective synthesis requires precise control of stereochemistry. A validated approach involves chiral resolution via HPLC using optically active stationary phases, as demonstrated in the synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one, where racemic intermediates were resolved into enantiomers with >99% ee . Critical steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize racemization and selecting chiral auxiliaries compatible with the morpholine ring’s nucleophilic nitrogen.

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in structural elucidation?

SHELX programs (e.g., SHELXL) refine crystal structures by fitting atomic coordinates to X-ray diffraction data, enabling precise determination of bond lengths, angles, and anisotropic displacement parameters . ORTEP-3 visualizes thermal ellipsoids, highlighting regions of conformational flexibility or disorder. For example, hydrogen bonding patterns in morpholine derivatives can be analyzed using graph-set notation to classify interactions (e.g., R₂²(8) motifs) .

Advanced Research Questions

Q. How do computational methods like DFT resolve tautomeric or conformational ambiguities in morpholinone derivatives?

Density Functional Theory (DFT) calculates relative stabilities of tautomers by comparing Gibbs free energies. For example, DFT studies on 1-(pyridin-2-yl)butane-2,3-dione revealed that intramolecular hydrogen bonding stabilizes enolimine tautomers in vacuum, while polar solvents favor keto-enol forms due to solute-solvent interactions . Conformational analysis of ring puckering (via Cremer-Pople parameters) can further explain experimental crystallographic data .

Q. What methodologies address contradictions between experimental and computational data in hydrogen bonding analysis?

Discrepancies may arise from solvent effects or crystal packing forces not modeled in simulations. A systematic approach involves:

  • Validating computational models with high-resolution crystallographic data (e.g., using SHELXL for anisotropic refinement) .
  • Comparing hydrogen bond geometries (distance, angle) against established databases (e.g., Cambridge Structural Database).
  • Performing Molecular Dynamics (MD) simulations to assess solvent influence on hydrogen bond stability .

Q. How can researchers design experiments to analyze ring puckering in morpholine derivatives?

Ring puckering is quantified using Cremer-Pople coordinates (amplitude q and phase angle φ), derived from atomic displacements perpendicular to the mean ring plane . Experimental steps include:

  • Obtaining high-quality single crystals for X-ray diffraction.
  • Refining structures with SHELXL to minimize residual electron density.
  • Calculating puckering parameters using software like WinGX, which integrates ORTEP for visualization .

Methodological Considerations

Q. What strategies ensure robust data interpretation in crystallographic studies?

  • Redundancy: Collect multiple datasets (e.g., at different temperatures) to confirm thermal motion trends.
  • Validation: Use checkCIF to identify outliers in bond lengths/angles.
  • Cross-Validation: Compare experimental hydrogen bond geometries with DFT-optimized structures to resolve ambiguities .

Q. How should researchers handle toxicity and safety data gaps for novel morpholine derivatives?

Refer to analogous compounds (e.g., 4-(3,3-diphenylpropenyl)morpholine) classified as potential carcinogens by IARC. Implement hazard controls (e.g., fume hoods, PPE) and consult safety frameworks like REACH for risk assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.